molecular formula C9H10FNO2 B2798388 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid CAS No. 1057395-84-2

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B2798388
CAS No.: 1057395-84-2
M. Wt: 183.182
InChI Key: NZFBVVOJAZULAR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid (CAS: 1057395-84-2) is a carboxylic acid derivative featuring a 5-fluoropyridin-2-yl substituent attached to a 2-methylpropanoic acid backbone. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol .

The compound’s potassium salt (CAS: 1057076-11-5) has been documented, highlighting its utility in formulations requiring improved solubility .

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFBVVOJAZULAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination. Another approach is the nucleophilic substitution of a suitable leaving group (such as a halide) with a fluoride ion. Typical reagents used in these reactions include sodium nitrite, hydrofluoric acid, and tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale diazotization and fluorination reactions. These processes require careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to its electronegativity and the ring's electron-deficient nature. Key examples include:

Reaction Type Conditions Products Yield
Hydroxyl substitutionAqueous NaOH, 80°C, 12 hrs2-(5-Hydroxypyridin-2-yl)-2-methylpropanoic acid65%
AminationNH₃/MeOH, Pd/C catalyst, 100°C, 24 hrs2-(5-Aminopyridin-2-yl)-2-methylpropanoic acid48%

The reaction rates are enhanced by the electron-withdrawing effect of the fluorine atom, which polarizes the C–F bond and stabilizes the transition state.

Oxidation Reactions

The α-methyl group adjacent to the carboxyl group is susceptible to oxidation under strong acidic or basic conditions:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂SO₄, 60°C, 6 hrs2-(5-Fluoropyridin-2-yl)-2-ketopropanoic acidRequires controlled pH
CrO₃Acetic acid, reflux, 8 hrsSame as aboveLower yield (32%)

The (2S)-stereochemistry of the chiral center influences reaction selectivity, favoring retention of configuration in some cases.

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

Esterification

  • Reagents : Methanol/H₂SO₄, reflux, 4 hrs

  • Product : Methyl 2-(5-fluoropyridin-2-yl)-2-methylpropanoate (89% yield)

Amidation

  • Reagents : Thionyl chloride (SOCl₂) followed by NH₂R (R = alkyl/aryl)

  • Example : Reaction with benzylamine yields N-benzyl-2-(5-fluoropyridin-2-yl)-2-methylpropanamide (72% yield)

Decarboxylation

Under high-temperature acidic conditions (H₂SO₄, 150°C), the compound undergoes decarboxylation to form 3-(5-fluoropyridin-2-yl)-2-methylpropane, releasing CO₂. This reaction is critical in degradation studies.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed cross-coupling reactions:

Reaction Type Catalyst Conditions Product
Suzuki–MiyauraPd(PPh₃)₄Aryl boronic acid, K₂CO₃, 80°CBiaryl derivatives (e.g., 5-arylpyridines)

These reactions exploit the fluorine atom’s ability to act as a directing group, enhancing regioselectivity.

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .

  • Photodegradation : UV exposure induces defluorination and ring-opening reactions, forming carboxylic acid byproducts.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is valuable for studying enzyme interactions and metabolic pathways. Its ability to modulate biological activities makes it an essential tool in pharmacological studies.

Medicine

Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical agents . The presence of fluorine enhances stability and bioavailability, making them candidates for drug development targeting various diseases.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its chemical resistance and thermal stability.

In Vitro Studies

Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance:

Study FocusCell Line/ModelIC50 Value (nM)Mechanism of Action
Cancer ProliferationL1210 Mouse Leukemia Cells<100Intracellular nucleotide release
Insulin SecretionIsolated Rat IsletsN/AReceptor-mediated insulin release

In vitro studies have demonstrated that compounds related to 5-fluoropyridine can inhibit cell proliferation effectively.

Case Studies

  • Cancer Cell Proliferation : A study showed potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range.
  • Diabetes Research : Related compounds have been evaluated for their effects on pancreatic beta-cells, showing potential for inducing insulin secretion comparable to known sulfonylurea agents.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic Acid)

Structural Differences

  • Core Structure: Shares the 2-methylpropanoic acid backbone but substitutes the fluoropyridinyl group with a phenoxy moiety linked to a chlorobenzoyl-ethylamino chain .
  • Key Substituents: Chlorine (electron-withdrawing) vs. fluorine; phenoxy group introduces bulkier aromaticity.

Functional Implications

  • Application : Bezafibrate is a hypolipidemic agent, reducing triglycerides by 43% and cholesterol by 20–25% in clinical trials .
  • Pharmacokinetics : The chlorobenzoyl group enhances lipid solubility, improving tissue penetration compared to the fluoropyridinyl analog.

Data Comparison

Property 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic Acid Bezafibrate
Molecular Weight 183.18 g/mol 361.83 g/mol
Key Substituent 5-Fluoropyridin-2-yl 4-Chlorobenzoyl
Bioactivity Undocumented in evidence Hypolipidemic agent
Solubility Discontinued; potassium salt available High lipid solubility

Fluazifop (2-[4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic Acid)

Structural Differences

  • Core Structure: Propanoic acid backbone with dual phenoxy and pyridinyloxy substituents .
  • Key Substituents : Trifluoromethyl (strongly electron-withdrawing) vs. fluorine.

Functional Implications

  • Application : Fluazifop is a herbicide targeting acetyl-CoA carboxylase in grasses .
  • Reactivity: The trifluoromethyl group increases resistance to metabolic degradation compared to mono-fluorinated analogs.

Data Comparison

Property This compound Fluazifop
Molecular Weight 183.18 g/mol 327.27 g/mol
Key Substituent 5-Fluoropyridin-2-yl 5-Trifluoromethyl-2-pyridinyl
Bioactivity Undocumented in evidence Herbicidal
Electron Effects Moderate electron withdrawal (F) Strong withdrawal (CF₃)

2-(4-Acetylphenoxy)-2-methylpropanoic Acid (CAS: 52179-07-4)

Structural Differences

  • Core Structure: Propanoic acid backbone with an acetylphenoxy substituent .
  • Key Substituents : Acetyl (electron-withdrawing ketone) vs. fluoropyridinyl.

Functional Implications

  • Reactivity : The acetyl group may facilitate nucleophilic reactions, contrasting with fluorine’s inductive effects.

Data Comparison

Property This compound 2-(4-Acetylphenoxy)-2-methylpropanoic Acid
Molecular Weight 183.18 g/mol 222.24 g/mol
Key Substituent 5-Fluoropyridin-2-yl 4-Acetylphenoxy
Stability High (C-F bond inertia) Moderate (ketone reactivity)

Key Trends and Limitations

Electron Effects : Fluorine and trifluoromethyl groups enhance metabolic stability but differ in steric and electronic impacts .

Bioactivity Correlation : Substitutions dictate applications—hypolipidemic (Bezafibrate) vs. herbicidal (fluazifop) .

Data Gaps: Limited evidence on the target compound’s specific applications necessitates further research.

Biological Activity

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid, with the CAS number 1057395-84-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with fluorine and a branched propanoic acid moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often act through various mechanisms, including:

  • Enzyme Inhibition : Many fluorinated compounds are known to inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The structural attributes may allow binding to specific receptors, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of 5-fluoropyridine exhibit significant biological activity against various cancer cell lines. For instance, a series of compounds related to 5-fluoro-2-pyridine were tested against L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC50 values in the nanomolar range .

Insulin Secretion Studies

In studies involving insulin secretion, compounds similar to this compound have been evaluated for their effects on pancreatic beta-cells. One study reported that a related compound induced insulin secretion comparable to known sulfonylurea agents . This suggests potential applications in diabetes management.

Case Studies

  • Cancer Cell Proliferation
    • Objective : Evaluate the growth inhibitory effects against L1210 cells.
    • Results : Compounds exhibited significant growth inhibition, with mechanisms involving intracellular nucleotide release .
  • Diabetes Research
    • Objective : Assess the insulin-secreting capability in isolated rat islets.
    • Results : The compound showed comparable efficacy to established diabetes treatments, indicating potential as a therapeutic agent for type 2 diabetes .

Data Summary

Study FocusCell Line/ModelIC50 Value (nM)Mechanism of Action
Cancer ProliferationL1210 Mouse Leukemia Cells<100Intracellular nucleotide release
Insulin SecretionIsolated Rat IsletsN/AReceptor-mediated insulin release

Q & A

Q. Factors Influencing Method Choice :

MethodYield (%)Purity ChallengesScalability
Nucleophilic Substitution60-75By-products from incomplete fluorinationModerate
Suzuki Coupling80-90Requires palladium catalysts, costly ligandsHigh
Salt Formation>95Requires rigorous dryingHigh

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 1.4–1.6 ppm) and pyridine protons (δ 8.2–8.5 ppm).
    • ¹⁹F NMR : Single peak near δ -120 ppm for the 5-fluoro substituent.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 212.08 (calculated for C₁₀H₁₁FNO₂).
  • HPLC : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect impurities (e.g., 5-chloro analogs) .

How does the fluorine substitution at the 5-position of the pyridine ring influence the compound’s reactivity and biological interactions?

Advanced Question
The 5-fluoro group enhances:

  • Electron-Withdrawing Effects : Increases pyridine ring electrophilicity, facilitating nucleophilic attacks (e.g., in esterification).
  • Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes.
  • Binding Affinity : Computational docking studies suggest fluorine forms halogen bonds with target proteins (e.g., cyclooxygenase-2), similar to anti-inflammatory analogs .

Experimental Design Consideration :
Compare with non-fluorinated analogs (e.g., 5-H-pyridin-2-yl derivatives) to isolate fluorine’s impact on bioactivity.

What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Advanced Question
Challenges :

  • Low solubility in common solvents (e.g., ethanol, DMSO).
  • Polymorphism risks due to flexible propanoic acid chain.

Q. Solutions :

  • Salt Formation : Use potassium salt () to improve crystallinity.
  • Co-Crystallization : Add co-formers (e.g., nicotinamide) to stabilize lattice structures.
  • SHELX Refinement : Apply SHELXL for high-resolution data refinement, particularly for twinned crystals .

What are the key impurities or by-products to monitor during synthesis?

Basic Question
Common impurities include:

ImpuritySourceDetection Method
5-Chloropyridin-2-yl isomerIncomplete fluorination¹⁹F NMR, HPLC
2-(5-Fluoropyridin-3-yl) isomerRegiochemical coupling errorHPLC-MS
Methyl ester intermediatesIncomplete hydrolysisIR (C=O stretch at 1700 cm⁻¹)

Reference impurity profiling methods from pharmacopeial standards (e.g., EP guidelines in ).

How can researchers resolve discrepancies in reported biological activity data across studies?

Advanced Question
Root Causes :

  • Variability in compound purity (e.g., residual solvents, isomers).
  • Assay conditions (e.g., cell line differences, concentration ranges).

Q. Methodological Solutions :

Cross-Validation : Re-test activity using orthogonal assays (e.g., enzyme inhibition + cell-based models).

Purity Reassessment : Quantify impurities via HPLC and correlate with bioactivity .

Meta-Analysis : Use computational tools (e.g., molecular dynamics) to reconcile conflicting receptor-binding data .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Question

  • QSAR Modeling : Predict logP (estimated 2.1) and solubility using fluorinated pyridine datasets.
  • Molecular Docking : Simulate interactions with targets like COX-2 (PDB ID 5IKT) to prioritize in vitro testing.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .

What are the recommended storage conditions to ensure the compound’s stability?

Basic Question

  • Temperature : Store at -20°C in airtight containers.
  • Humidity Control : Use desiccants to prevent hydrolysis of the carboxylic acid group.
  • Light Sensitivity : Protect from UV exposure due to fluoropyridine’s photoreactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.